Coniferyl alcohol
Overview
Description
Coniferyl alcohol is an organic compound with the chemical formula HO(CH₃O)C₆H₃CH=CHCH₂OH. It is a colorless or white solid and is one of the monolignols, produced via the phenylpropanoid biochemical pathway. This compound is a key intermediate in the biosynthesis of lignin and lignans, which are essential components of plant cell walls . It is found in both gymnosperm and angiosperm plants and plays a crucial role in the structural integrity and defense mechanisms of plants .
Mechanism of Action
Target of Action
Coniferyl alcohol is an organic compound that plays a crucial role in the biosynthesis of lignin and lignans . It primarily targets dehydrogenase enzymes, which convert coniferyl aldehyde into this compound . Additionally, it interacts with dirigent proteins, which control the stereoselective biosynthesis of pinoresinol, a type of lignan .
Mode of Action
The interaction of this compound with its targets results in significant biochemical changes. Dehydrogenase enzymes catalyze the conversion of coniferyl aldehyde to this compound . Dirigent proteins, on the other hand, guide the regioselective and enantioselective coupling and subsequent cyclization of two this compound radicals to pinoresinol . This process is species and protein-dependent, leading to either (+)- or (−)-pinoresinol .
Biochemical Pathways
This compound is a key player in the phenylpropanoid biochemical pathway . It is produced from coniferyl aldehyde by the action of dehydrogenase enzymes . When copolymerized with related aromatic compounds, this compound forms lignin or lignans . It is also an intermediate in the biosynthesis of eugenol, stilbenoids, and coumarin .
Result of Action
The action of this compound leads to the production of several biologically active compounds. For instance, the interaction with dirigent proteins results in the formation of pinoresinol, a lignan with potential health benefits . Additionally, this compound serves as an intermediate in the biosynthesis of eugenol, a compound with antimicrobial properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the enzymes involved in its biosynthesis and the subsequent formation of lignin, lignans, and other compounds
Biochemical Analysis
Biochemical Properties
Coniferyl alcohol is involved in various biochemical reactions, primarily in the biosynthesis of lignin. It interacts with enzymes such as laccases and peroxidases, which catalyze its polymerization into lignin . Additionally, this compound is a substrate for dirigent proteins that direct the stereoselective biosynthesis of lignans . These interactions are essential for the structural integrity and defense mechanisms of plants.
Cellular Effects
This compound influences various cellular processes, including cell wall formation and defense responses. It affects cell signaling pathways by acting as a signal molecule that triggers the proteolysis of enzymes like L-phenylalanine ammonia-lyase, which is involved in the lignin biosynthetic pathway . This regulation ensures the proper expression levels of lignin biosynthetic genes, impacting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins involved in lignin biosynthesis. It undergoes a series of aromatic hydroxylations, O-methylations, and side-chain reductions to form lignin monomers . The polymerization of this compound is facilitated by laccases and peroxidases, which oxidatively polymerize it in the apoplastic space . This process is crucial for the formation of lignin, which provides structural support and defense against pathogens.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by environmental factors such as light and temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of lignin biosynthesis and plant defense mechanisms . The stability of this compound is essential for its effective use in biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, this compound can promote the synthesis of lignans and other beneficial compounds . At high doses, it may exhibit toxic or adverse effects, including inhibition of cell growth and metabolic disturbances . Understanding the dosage effects is crucial for its safe and effective application in research.
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, where it is synthesized from coniferyl aldehyde by the action of dehydrogenase enzymes . It serves as a precursor for the biosynthesis of various lignans and coumarins . The metabolic pathways involving this compound are essential for the production of lignin and other phenolic compounds that play significant roles in plant physiology and defense.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported as free monolignols or in glucoside forms such as coniferin . The transport of this compound is ATP-dependent and involves specific transporters and binding proteins . This distribution is crucial for its localization and accumulation in the cell wall, where it participates in lignin polymerization.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in lignin biosynthesis . It can also be stored in the vacuole in its glucoside form, coniferin, which is later hydrolyzed to release this compound for lignin formation . The subcellular localization of this compound is essential for its activity and function in plant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Coniferyl alcohol can be synthesized from protocatechualdehyde and malonic acid via the modified Knoevenagel–Doebner reaction and the Luche reduction . This process involves high to excellent deuteration efficiencies at the aimed positions, making it a valuable method for preparing highly deuterated this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the purification of natural sources. It is soluble in ethanol and can be recrystallized from ethanol and distilled in a vacuum . The compound can also be polymerized in dilute acid .
Chemical Reactions Analysis
Types of Reactions: Coniferyl alcohol undergoes various chemical reactions, including oxidation, reduction, and polymerization. It is a preferred substrate for enzymes such as laccase and peroxidase, which catalyze its oxidation .
Common Reagents and Conditions:
Oxidation: this compound is oxidized by laccase or peroxidase enzymes under acidic or basic conditions.
Reduction: The Luche reduction is used in the synthetic preparation of this compound.
Polymerization: this compound can be polymerized in dilute acid.
Major Products Formed:
Oxidation Products: The oxidation of this compound by laccase or peroxidase produces various lignin-related compounds.
Polymerization Products: Polymerization of this compound results in the formation of lignin or lignans.
Scientific Research Applications
Coniferyl alcohol has numerous scientific research applications across various fields:
Comparison with Similar Compounds
Sinapyl Alcohol: Another monolignol involved in lignin biosynthesis, differing in the extent of methoxylation.
p-Coumaryl Alcohol: A monolignol with no methoxylation, also involved in lignin biosynthesis.
Uniqueness of Coniferyl Alcohol: this compound is unique due to its specific role in the biosynthesis of various lignin-related compounds and its involvement in the regulation of lignin biosynthetic genes . Its ability to undergo various chemical reactions and form different products makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Record name | coniferyl alcohol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Coniferyl_alcohol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186489 | |
Record name | (E)-Coniferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid | |
Record name | Coniferyl alcohol | |
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Record name | Coniferyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
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Vapor Pressure |
0.0000088 [mmHg] | |
Record name | Coniferyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
32811-40-8, 458-35-5 | |
Record name | trans-Coniferyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32811-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Coniferyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032811408 | |
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Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |
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Record name | (E)-Coniferyl alcohol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617 | |
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Record name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol | |
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Record name | CONIFERYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SM92591P | |
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Record name | Coniferyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 °C | |
Record name | Coniferyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of coniferyl alcohol?
A1: this compound has the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: this compound is often analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis spectroscopy. [, , , , , , , ]
Q3: Can Raman spectroscopy be used to detect this compound structures in wood pulp?
A3: Yes, Raman spectroscopy can identify this compound structures in lignin within wood pulp, even after bleaching or sulfonation treatments. The technique is particularly sensitive to the α, β C=C bond of this compound, represented by a band at approximately 1654 cm-1 in the Raman spectrum. [, ]
Q4: What role do enzymes like laccases and peroxidases play in this compound reactions?
A4: Laccases and peroxidases are enzymes capable of catalyzing the oxidation of this compound. This oxidation leads to the formation of phenoxy radicals, which can then undergo various coupling reactions to form dimers and polymers. [, , , , , , , ]
Q5: What is the significance of this compound in lignin biosynthesis?
A5: this compound is a primary monolignol, serving as a crucial building block for lignin, a complex polymer found in the cell walls of plants, providing structural support and rigidity. [, , , , , , ]
Q6: How does the pH of the reaction environment affect this compound oxidation?
A6: The pH significantly influences this compound oxidation. For instance, laccase from Norway spruce shows optimal activity for this compound oxidation in an acidic environment (pH 3.8-4.2). [] Conversely, other laccases, such as those from Trametes versicolor, exhibit optimal activity at a slightly acidic pH (pH 6.6). []
Q7: How do dirigent proteins (DPs) influence this compound radical coupling?
A7: Dirigent proteins exert control over the stereoselectivity of this compound radical coupling reactions, guiding the formation of specific stereoisomers. For example, the (+)-pinoresinol forming dirigent protein (DP) selectively promotes the formation of (+)-pinoresinol from this compound radicals. [, , ]
Q8: What is the evidence suggesting that this compound radicals, rather than the non-radical form, are the true substrates for dirigent proteins?
A8: Kinetic studies demonstrate a strong dependence of the enantiomeric excess of (+)-pinoresinol, formed through this compound radical coupling, on both the concentration of the (+)-pinoresinol forming DP and the rate of this compound oxidation. This relationship suggests that the DP interacts with and binds to the transient this compound radical rather than the non-radical this compound. []
Q9: Can cyclodextrins (CDs) influence the enzymatic polymerization of this compound?
A9: Yes, cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, can interact with this compound and its oxidation products, influencing the course of enzymatic polymerization. For instance, β-cyclodextrin (βCD) can selectively interact with specific lignan products, preventing their further oxidation by laccase and leading to an enrichment of pinoresinol in the reaction mixture. [, ]
Q10: What are the implications of ferulate-coniferyl alcohol cross-coupling in plant cell walls?
A10: The cross-coupling of ferulate and this compound in plant cell walls, particularly in grasses like maize, is suggested to play a role in the initiation and progression of lignification. These cross-coupling products, formed via radical reactions, can act as nucleation sites for further lignin polymerization, contributing to the complex structure and properties of the cell wall. [, ]
Q11: How does the presence of this compound affect the properties of wood?
A11: The presence of this compound, particularly its concentration and distribution within wood, influences properties such as strength, flexibility, and susceptibility to degradation. For example, a higher concentration of this compound and coniferaldehyde in the P/S I region of spruce fiber cell walls makes this region more susceptible to sulfonation during chemimechanical pulping. []
Q12: How do this compound levels change during thermomechanical pulping?
A12: Thermomechanical pulping (TMP), a process used to make wood pulp, leads to a reduction in this compound and coniferaldehyde residues compared to untreated wood. This reduction has been observed to be approximately 24% and 28% for this compound and coniferaldehyde, respectively, in spruce wood subjected to TMP. []
Q13: How is computational chemistry used to study this compound and its reactions?
A13: Computational chemistry techniques, such as density functional theory (DFT) calculations, are employed to investigate the energetics, mechanisms, and kinetics of this compound reactions, including its oxidation and radical coupling processes. These calculations provide valuable insights into the reactivity and stability of different this compound species and the factors influencing lignin formation. []
Q14: What insights have been gained from NMR calculations on this compound and its dimers?
A14: NMR chemical shift calculations, particularly those employing a multistandard approach, have demonstrated good agreement with experimental data for this compound and its dimers. These calculations provide valuable information for the structural characterization of lignin model compounds and for understanding the different linkages present in lignin polymers. []
Q15: How does the structure of this compound contribute to its reactivity?
A15: The presence of phenolic hydroxyl groups, a conjugated double bond system, and a methoxy substituent on the aromatic ring all contribute to this compound's reactivity in enzymatic oxidation and radical coupling reactions, ultimately influencing its role in lignin biosynthesis. [, , , , , ]
Q16: Have any this compound analogues been synthesized and studied for their biological activity?
A16: Yes, several this compound analogues, such as acyl and benzyl derivatives, have been synthesized and evaluated for their antimycobacterial activity. Some of these derivatives have shown greater potency against Mycobacterium tuberculosis than this compound itself. []
Q17: What factors can affect the stability of this compound in solution?
A18: this compound can undergo degradation under acidic conditions or in the presence of oxidizing agents. Its stability can also be affected by factors like temperature, light exposure, and the presence of certain enzymes. [, , ]
Q18: What analytical methods are used to study this compound and its derivatives in plant materials?
A19: Techniques like GC-MS, HPLC, and pyrolysis-gas chromatography (Py-GC) are frequently employed to identify and quantify this compound and its derivatives in complex plant matrices. [, , , , ]
Q19: Can capillary zone electrophoresis (CZE) be used to analyze this compound oxidation products?
A20: Yes, capillary zone electrophoresis (CZE) offers a rapid and efficient method for the quantitative determination of dimers resulting from the peroxidase-catalyzed oxidation of this compound. This technique allows for the direct analysis of reaction mixtures without requiring extraction or derivatization steps. []
Q20: Is this compound biodegradable under anaerobic conditions?
A21: Yes, research has shown that this compound can be completely degraded under anaerobic conditions by methanogenic consortia. This degradation process ultimately leads to the formation of carbon dioxide and methane. []
Q21: Is this compound found in the environment as a result of human activities?
A22: Yes, this compound has been detected in smoke produced from the burning of newsprint, suggesting its release into the environment as a result of human activities such as paper manufacturing and waste incineration. []
Q22: What are some of the key milestones in the research of this compound and lignin biosynthesis?
A23: Significant advancements in our understanding of this compound and its role in lignin biosynthesis include the identification of this compound as a lignin precursor, the discovery of enzymes involved in its biosynthesis and polymerization (such as laccases, peroxidases, and dirigent proteins), and the development of analytical techniques for characterizing lignin and its model compounds. [, , , , , , , , , , , , , , , , , , , ]
Q23: How does the study of this compound bridge different scientific disciplines?
A24: The study of this compound brings together researchers from various fields, including plant biology, biochemistry, organic chemistry, analytical chemistry, and materials science. This interdisciplinary collaboration is essential for advancing our understanding of lignin biosynthesis, exploring the potential applications of this compound and its derivatives, and developing sustainable technologies for biofuel production and biomaterial engineering. [, , , , , , , , , , , , , , , , , ]
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